Epinephrine maleate

Description

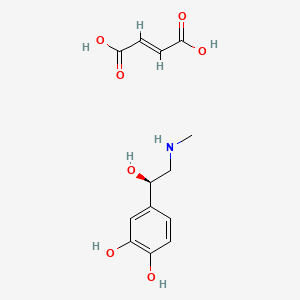

Structure

2D Structure

Properties

CAS No. |

36199-55-0 |

|---|---|

Molecular Formula |

C13H17NO7 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO3.C4H4O4/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-3(6)1-2-4(7)8/h2-4,9-13H,5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 |

InChI Key |

LZSZZMQFFBWGHR-AFIAKLHKSA-N |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization of Epinephrine Maleate

Synthetic Methodologies for Epinephrine (B1671497) Maleate (B1232345) Preparation

The preparation of epinephrine maleate involves the synthesis of epinephrine, which is then reacted with maleic acid to form the salt. The synthesis of epinephrine itself can follow several routes, from classical methods involving racemic mixtures to modern stereoselective processes that yield the desired enantiomer directly.

Classical and Contemporary Synthesis Routes

Historically, the industrial synthesis of epinephrine often involved the non-stereoselective hydrogenation of an acetophenone (B1666503) precursor, 3',4'-dihydroxy-2-N-methylamino-acetophenone, or its derivatives where the hydroxyl or amino groups are protected. google.com This process results in a racemic mixture of (R)- and (S)-epinephrine, which then requires a subsequent resolution step to separate the pharmacologically active (R)-enantiomer from the less active (S)-enantiomer. google.comtransopharm.com

Another established synthetic pathway begins with catechol, which undergoes a reaction with chloroacetyl chloride in the presence of a Lewis acid. google.com The resulting intermediate is then reacted with N-methyl benzylamine. google.com This product is subsequently converted to racemic epinephrine, which again must be resolved to isolate the desired (-)-epinephrine isomer. google.com The final step to obtain this compound involves reacting the purified epinephrine base with maleic acid.

Contemporary synthetic methods increasingly focus on enantioselective approaches to avoid the formation of racemic mixtures and the need for costly resolution steps. google.comtransopharm.com These modern routes aim to produce the (R)-(-)-epinephrine isomer directly, improving efficiency and purity. transopharm.com

Precursor Chemistry and Stereoselective Synthesis Approaches

The natural biosynthesis of epinephrine in the body provides a model for synthetic strategies. This pathway starts with the amino acid L-tyrosine and proceeds through a series of enzymatic steps. britannica.comresearchgate.net Understanding these precursors is fundamental to developing synthetic routes. wikipedia.orgnih.gov

Table 1: Key Steps in the Natural Biosynthesis of Epinephrine

| Precursor | Enzyme | Product |

|---|---|---|

| L-Tyrosine | Tyrosine Hydroxylase | L-DOPA |

| L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine |

| Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine (B1679862) |

| Norepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Epinephrine |

This table outlines the primary biological pathway for epinephrine synthesis, which inspires chemical synthesis strategies. britannica.comwikipedia.orgnih.gov

Stereoselectivity is critical because (R)-epinephrine is significantly more pharmacologically active than its (S)-enantiomer. transopharm.com Modern asymmetric synthesis is a preferred approach for producing single enantiomers. transopharm.com One such method involves the asymmetric hydrogenation of a ketone precursor using a chiral catalyst, such as a chiral hydroxyalkylferrocenylphosphine, which can yield an enantiomeric excess of the desired R-isomer. google.com State-of-the-art stereoselective manufacturing processes can achieve an enantiomeric excess (ee) of 99%, a significant improvement over older racemate segregation techniques. transopharm.com Another innovative approach involves a modular synthesis of enantioenriched 1,2-diols, which can then be converted into epinephrine in a few steps. researchgate.net These advanced methods provide a more direct and efficient route to the enantiomerically pure compound required for forming this compound. transopharm.comresearchgate.net

Impurity Profiling and Control in this compound Synthesis

The identification and control of impurities are mandated by regulatory bodies and are crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs) like this compound. researchgate.net Impurities can originate from various sources, including starting materials, intermediates, reagents used in the synthesis, or degradation of the final product. daicelpharmastandards.com

Key impurities in epinephrine synthesis include:

Racemization Products : The most significant impurity is often the undesired (S)-(+)-epinephrine enantiomer. google.com This "d-isoform" is considered an impurity due to its substantially lower biological potency. transopharm.comgoogle.com

Oxidation Products : Epinephrine is susceptible to oxidation, which can form less potent byproducts like adrenalone. google.com

Precursor-Related Impurities : Residual starting materials or intermediates from the synthetic route, such as catechol-related compounds like 3,4-dihydroxybenzyl alcohol, can persist in the final product.

Process-Related Impurities : Solvents, reagents, and catalysts used during manufacturing can also be present as impurities. mdpi.com

Table 2: Common Impurities in Epinephrine Synthesis and Their Origins

| Impurity Name | Impurity Type | Origin |

|---|---|---|

| (S)-(+)-Epinephrine (d-epinephrine) | Stereoisomeric | Racemization or non-stereoselective synthesis. google.com |

| Adrenalone | Degradation | Oxidation of the alcohol group on epinephrine. google.com |

| 3,4-Dihydroxybenzyl alcohol | Starting Material-Related | Impurity from or byproduct of catechol precursors. |

| Residual Solvents/Reagents | Process-Related | Remnants from the manufacturing process. |

This table details significant impurities that must be monitored and controlled during the production of epinephrine. google.com

Control of these impurities is achieved through optimization of the manufacturing process, including reaction conditions and purification steps, as well as proper storage to prevent degradation. A range of analytical techniques is employed for impurity profiling.

Table 3: Analytical Techniques for Epinephrine Impurity Profiling

| Analytical Technique | Application in Impurity Analysis |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies impurities, including degradation products and enantiomers. |

| Gas Chromatography (GC) | Analyzes for volatile organic impurities such as residual solvents. |

| Mass Spectrometry (MS) | Used with GC or HPLC to identify and quantify impurities by providing molecular weight and structural information. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information to identify unknown impurities. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups present in impurities to help determine their chemical structure. |

This table summarizes the primary analytical methods used to ensure the purity of epinephrine.

Derivatization Strategies and Structure Modification for Research Probes

The chemical structure of epinephrine can be modified through derivatization for various research and analytical purposes. These modifications can enhance detection sensitivity or create molecular probes to study biological systems.

One major application of derivatization is to improve the analysis of epinephrine in biological samples. Reagents like phthalylglycyl chloride can be reacted with epinephrine to create a derivative that is more easily separated and detected using techniques like reversed-phase liquid chromatography with mass spectrometry (LC-MS). nih.govmdpi.com This is particularly useful for quantifying low concentrations of epinephrine in complex matrices like urine. nih.gov

Table 4: Example of a Derivatization Agent for Epinephrine Analysis

| Derivatizing Agent | Purpose | Analytical Method |

|---|---|---|

| Phthalylglycyl Chloride | Increases hydrophobicity for better chromatographic retention and enables sensitive detection. nih.govmdpi.com | UHPLC-MS/MS |

This table provides an example of how derivatization is used to facilitate the analysis of epinephrine. nih.govmdpi.com

Furthermore, structural modifications are used to create sophisticated research probes. "Caged" epinephrine is a prime example, where a photolabile protecting group is attached to the epinephrine molecule. mdpi.com This renders the epinephrine inactive until it is "uncaged" by exposure to light of a specific wavelength. mdpi.com This technology allows researchers to release the active compound with high spatial and temporal precision in biological experiments, offering a powerful tool for studying cellular signaling pathways. mdpi.com Research in this area focuses on designing linkers, such as carbamate (B1207046) linkers, that ensure a clean release of epinephrine without generating toxic byproducts like adrenochrome. mdpi.com

Other research probes include structurally related analogs synthesized to investigate receptor binding. For example, (alpha S)-erythro-alpha-methylepinephrine was prepared to study its stereoselective binding to adrenergic receptors. nih.gov Additionally, advanced probes like near-infrared emissive luminescent nanoprobes and gold nanoclusters are being developed for highly sensitive epinephrine detection and bioimaging. acs.orgacs.org

Comprehensive Analytical and Spectroscopic Characterization of Epinephrine Maleate

Advanced Chromatographic Techniques for Purity and Degradant Analysis

Chromatographic methods are indispensable for separating and quantifying epinephrine (B1671497) maleate (B1232345) from its potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of epinephrine maleate, offering high resolution and sensitivity for both purity determination and the identification of related substances. nih.goviomcworld.org A variety of HPLC methods have been developed, often employing reversed-phase columns and UV detection.

One common approach involves the use of a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724). iomcworld.org For instance, a method for analyzing chlorpheniramine (B86927) maleate, a compound often formulated with sympathomimetics, utilized a mobile phase of potassium dihydrogen phosphate and sodium octane (B31449) sulfonate in water mixed with acetonitrile, with UV detection at 214 nm. iomcworld.org Such methods are validated according to ICH guidelines to ensure they are accurate, precise, and robust for their intended purpose. iomcworld.org

The enantiomeric purity of epinephrine is a critical quality attribute, as the L-(-) enantiomer is the biologically active form. nih.govnih.gov HPLC methods coupled with chiral-specific detectors, such as a circular dichroism (CD) detector, can determine the enantiomeric purity without the need for chiral columns. nih.govnih.govresearchgate.net An HPLC-UV-CD approach has been successfully used to quantify the inactive D-(+) enantiomer in epinephrine samples. nih.govnih.govresearchgate.net

Stability-indicating HPLC methods are crucial for identifying and quantifying degradation products that may form during storage. nih.gov Forced degradation studies, involving exposure of the drug substance to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the method's ability to separate the active ingredient from its degradants. iomcworld.org

Table 1: Example HPLC Method Parameters for Analysis of Related Substances

| Parameter | Condition |

| Column | Reversed-phase C18 (5 µm, 25 cm x 0.46 cm) |

| Mobile Phase | Potassium dihydrogen phosphate and sodium octane sulfonate in water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 50 µL |

| Column Temperature | 30°C |

This table provides an illustrative example of HPLC conditions and is not specific to a single, universally adopted method.

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) Applications

UPLC, an evolution of HPLC, utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity. researchgate.netinnovareacademics.in A stability-indicating UPLC method has been developed for the simultaneous determination of multiple active pharmaceutical ingredients, including those commonly found with epinephrine in combination products. innovareacademics.in These methods significantly reduce analysis time and solvent consumption compared to traditional HPLC. innovareacademics.in For example, a UPLC method using a C18 column and a mobile phase of sodium phosphate monobasic monohydrate buffer and acetonitrile has been reported. innovareacademics.in

Gas Chromatography (GC) can also be employed for the analysis of related substances, particularly for volatile impurities. eg.net While less common for the direct analysis of non-volatile salts like this compound, GC can be used for the determination of certain impurities or after derivatization of the analyte. A GC method with a flame ionization detector (FID) has been validated for the simultaneous determination of several active ingredients in a combination product. eg.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are vital for the structural elucidation of this compound and the identification of its degradants. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. slideshare.netwdh.ac.id Both ¹H NMR and ¹³C NMR are instrumental in confirming the identity of this compound and characterizing any impurities or degradation products. nih.govhyphadiscovery.com

In the case of epinephrine, ¹H NMR is considered a highly precise method for analyzing its molecular structure. slideshare.net Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity of atoms within the molecule, providing definitive structural assignments. nih.govhyphadiscovery.com These techniques are particularly valuable for identifying unknown degradation products formed during stability studies. nih.gov For instance, the structure of a novel degradation product formed in a formulation containing phenylephrine (B352888) and chlorpheniramine was fully characterized using a combination of MS and various NMR techniques. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts for Epinephrine in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) |

| Aromatic CH | ~6.5 - 6.7 |

| CH-OH | ~4.5 |

| CH₂-NH | ~2.5 - 2.7 |

| N-CH₃ | ~2.2 |

| OH (phenolic) | ~8.7 |

| OH (alcoholic) | ~5.0 |

| NH₂⁺ | ~8.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH. The values are based on typical spectra of epinephrine. researchgate.net

Mass Spectrometry (MS) for Molecular and Degradant Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like LC (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities and degradation products. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like epinephrine. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern can be used to identify the structure of unknown compounds. For example, LC/MS was used to identify and determine the molecular weights of degradation products in pharmaceutical preparations, with subsequent isolation and characterization by MS/MS and NMR. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Research

UV-Vis spectroscopy is a simple, rapid, and robust technique widely used in pharmaceutical analysis for quantitative measurements. sielc.comekb.egjparonline.com Epinephrine exhibits characteristic UV absorption maxima that can be used for its quantification. sielc.com The UV spectrum of epinephrine typically shows absorption maxima around 200 nm, 228 nm, and 280 nm. sielc.com

The pH of the solution can affect the UV-Vis spectrum of epinephrine, so it is important to control this parameter during analysis. sielc.com For quantitative analysis, measurements are typically made at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and linearity. ekb.eg Derivative spectrophotometry can be used to enhance the resolution of overlapping spectral bands and to reduce background interference, thereby improving the specificity and sensitivity of the analysis. ekb.egresearchgate.net

Table 3: UV Absorption Maxima of Epinephrine

| Wavelength (nm) |

| 200 |

| 228 |

| 280 |

The absorption maxima can be influenced by the solvent and pH of the medium. sielc.com

Solid-State Characterization and Polymorphism of this compound

The solid-state properties of a pharmaceutical compound are critical as they influence its stability, dissolution rate, and bioavailability. For this compound, a comprehensive characterization of its solid-state forms, including potential polymorphism, is essential for ensuring consistent product quality and performance. This involves the use of various analytical techniques to probe the crystalline structure and thermal behavior of the material.

X-ray Powder Diffraction (XRPD) Analysis of Crystalline Forms

X-ray powder diffraction (XRPD) is a primary technique for the characterization of crystalline solids. mdpi.com It provides a unique "fingerprint" for a specific crystalline lattice, allowing for the identification of different polymorphic forms. units.it While the search results extensively cover the XRPD analysis of epinephrine malonate, a distinct salt, they confirm the principle of using XRPD to identify and characterize different crystalline forms of epinephrine salts. google.comepo.orggoogle.comgoogle.com For instance, a specific polymorph of epinephrine malonate is characterized by an XRPD spectrum with distinct peaks at various 2-theta angles. google.comgoogle.com This highlights the capability of XRPD to distinguish between different salt forms and their potential polymorphs. Although direct XRPD data for this compound was not found in the provided search results, the methodology is standard for such characterizations. The analysis would involve scanning the sample with X-rays over a range of angles (2θ) and recording the diffraction pattern. The resulting diffractogram, with its characteristic peaks and intensities, would define the crystalline structure of this compound. The presence of different XRPD patterns under various crystallization conditions would indicate polymorphism.

A study on ranitidine (B14927) hydrochloride, another pharmaceutical salt, demonstrated the use of XRPD to identify and differentiate between its two anhydrous polymorphic forms by observing unique scattering peaks. units.it Similarly, for this compound, one would expect a unique set of diffraction peaks that could be used for its identification and to monitor for any polymorphic transformations. The table below illustrates a hypothetical XRPD peak list for a crystalline form of this compound, based on the type of data typically obtained for pharmaceutical salts.

Table 1: Hypothetical X-ray Powder Diffraction Peaks for Crystalline this compound

| 2θ Angle (degrees) | Relative Intensity (%) |

|---|---|

| 10.5 | 85 |

| 12.8 | 100 |

| 15.2 | 60 |

| 18.7 | 75 |

| 21.3 | 90 |

| 24.6 | 55 |

| 28.9 | 40 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Thermal Analysis Techniques (Thermogravimetry, Differential Thermal Analysis, Differential Scanning Calorimetry) for Phase Transitions

Thermal analysis techniques are crucial for investigating the phase transitions of a compound, such as melting, decomposition, and polymorphic transformations. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For epinephrine, TGA curves show that the anhydrous compound is stable up to 165 °C, after which thermal decomposition occurs. researchgate.netresearchgate.net In a study of epinephrine, the decomposition was observed to happen in three or four steps depending on the atmosphere (nitrogen or air). researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material. For epinephrine, DTA curves show a sharp endothermic peak around 205 °C, which corresponds to the first mass loss observed in TGA and is attributed to the overlapping of melting and thermal decomposition. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is particularly useful for determining melting points and enthalpies of fusion. A DSC curve for epinephrine shows a sharp endothermic peak at 203 °C, also indicating a process of melting with decomposition. researchgate.netresearchgate.net Studies on epinephrine salts, such as the maleate and fumarate, have suggested that their thermal stability is related to their melting points. researchgate.netresearchgate.net

The combination of these techniques provides a detailed profile of the thermal behavior of this compound, identifying key temperatures for phase transitions and decomposition.

Table 2: Summary of Thermal Analysis Data for Epinephrine

| Thermal Analysis Technique | Key Findings | Reference |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Stable up to 165 °C, followed by multi-step decomposition. | researchgate.netresearchgate.net |

| Differential Thermal Analysis (DTA) | Sharp endothermic peak at 205 °C, indicating melting with decomposition. | researchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak at 203 °C, confirming incongruent melting. | researchgate.netresearchgate.net |

Note: This data is for the epinephrine base and provides a reference for the expected behavior of its salts.

Infrared (IR) and Raman Spectroscopy for Solid-State Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the chemical bonds and functional groups within a molecule, making it a valuable tool for solid-state characterization. nih.govnih.gov

Infrared (IR) Spectroscopy: FTIR spectra of solid-state epinephrine reveal characteristic absorption bands corresponding to its various functional groups. researchgate.net Structural changes in the sample upon heating can be observed through changes in the IR spectrum. For instance, studies on epinephrine have shown that heating leads to structural alterations, which are reflected in the FTIR spectra. researchgate.netresearchgate.net

Both IR and Raman spectroscopy can be used to confirm the identity of this compound and to study its solid-state properties, including the detection of polymorphism and the analysis of intermolecular interactions.

Table 3: Characteristic Raman Peaks for Epinephrine

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 599 | CC=O stretching | nih.gov |

| 777 | Ring breathing | nih.gov |

| 1081 | CCH bending | nih.gov |

| 1172 | CO stretching | nih.gov |

| 1283 | CO asymmetric stretching | nih.gov |

| 1599 | Aromatic CC stretching | nih.gov |

Note: This table lists characteristic peaks for the epinephrine molecule, which would be present in the spectrum of its maleate salt.

Physicochemical Stability and Degradation Kinetics of Epinephrine Maleate

Elucidation of Chemical Degradation Pathways

Epinephrine's inherent instability is a critical consideration in its formulation and storage. The molecule is susceptible to several degradation pathways, primarily involving its catechol and amino moieties. researchgate.net These reactions, which include oxidation, hydrolysis, photodegradation, and racemization, can lead to a loss of potency and the formation of potentially harmful byproducts. researchgate.netresearchgate.net

Oxidative Degradation Mechanisms and Autoxidation Kinetics

The oxidation of the catechol group in epinephrine (B1671497) is a principal degradation route. researchgate.netnih.gov This process can be initiated by exposure to oxygen, metal ions, and alkaline conditions. nih.govresearchgate.net The autoxidation of epinephrine in an alkaline medium is a complex, multistage process involving chain reactions driven by superoxide. nih.govnih.govresearchgate.net The rate-limiting step in this process is the one-electron reduction of oxygen by the anionic forms of epinephrine's phenolic hydroxyls. nih.govnih.govresearchgate.net

The initial oxidation product is an o-quinone, which is unstable and can undergo further reactions. researchgate.netrsc.org One significant subsequent reaction is an intramolecular cyclization that leads to the formation of adrenochrome, a highly colored indole derivative. google.com The formation of adrenochrome and subsequent melanin-like compounds results in the characteristic pink to brown discoloration of degraded epinephrine solutions. google.comresearchgate.net

The kinetics of epinephrine autoxidation are significantly influenced by pH, with the rate increasing in more alkaline environments. nih.govrsc.org This is because the anionic forms of the phenolic hydroxyls, which are more prevalent at higher pH, are more susceptible to oxidation. nih.govnih.govresearchgate.net The autoxidation process can be described by pseudo-first-order kinetics under specific conditions. nih.gov

| Degradation Product | Formation Pathway | Impact on Product |

| o-quinone | Initial oxidation of the catechol moiety | Intermediate in further degradation |

| Adrenochrome | Intramolecular cyclization of o-quinone | Causes pink discoloration |

| Melanin-like polymers | Further oxidation and polymerization of adrenochrome | Causes brown discoloration |

| Epinephrine Sulfonic Acid (ESA) | Reaction with sulfites (antioxidants in some formulations) | Loss of potency |

Hydrolytic Stability and pH-Rate Profiles

The stability of epinephrine in aqueous solutions is highly dependent on pH. acs.orgnih.gov Generally, epinephrine exhibits greater stability in acidic conditions, and the degradation rate increases as the pH becomes more alkaline. researchgate.netnih.gov For an epinephrine derivative, the pH range of maximum stability was identified as 2.5 to 4.5. acs.orgnih.gov

The pH-rate profile for the degradation of an epinephrine derivative shows a bell-shaped curve, indicating both specific acid- and specific base-catalyzed degradation. acs.orgnih.gov In acidic solutions, the primary degradation pathway is racemization, while in alkaline solutions, oxidative degradation predominates. researchgate.netacs.orgnih.gov The presence of metal ions can also catalyze the hydrolysis of epinephrine. acs.orgnih.gov

| pH Range | Predominant Degradation Pathway | Relative Stability |

| < 2.5 | Specific acid-catalyzed degradation | Decreased |

| 2.5 - 4.5 | Minimal degradation | Maximum stability |

| > 4.5 | Specific base-catalyzed degradation, oxidation | Decreased |

Photodegradation Mechanisms and Light Sensitivity

Epinephrine is known to be sensitive to light, and exposure can accelerate its degradation. elsevier.esnih.gov Photodegradation can lead to both oxidation and the formation of colored byproducts, similar to autoxidation. mdpi.com The presence of photosensitizers can further enhance this process. Consequently, it is recommended that epinephrine solutions be protected from light during storage to minimize degradation. elsevier.esnih.gov

Studies have shown that the presence of sodium metabisulfite, an antioxidant commonly used in epinephrine formulations, can paradoxically increase the photodegradation of epinephrine. researchgate.netsemanticscholar.org This photodestabilizing effect is thought to be related to the formation of highly reactive free radical species. researchgate.net The degradation of epinephrine when exposed to light in the presence of bisulfite is concentration-dependent. researchgate.net

| Condition | Epinephrine Concentration Remaining |

| Exposed to natural light for two weeks with bisulfite | 45.0% |

| Exposed to natural light for two weeks without bisulfite | 95.6% |

Racemization Kinetics and Chiral Stability

Epinephrine possesses a chiral center, and the biologically active enantiomer is the (-)-isomer (l-epinephrine). scite.ai Over time, l-epinephrine can undergo racemization to form the less active (+)-isomer (d-epinephrine), leading to a reduction in the therapeutic efficacy of the formulation. researchgate.netscite.aigoogle.com

The rate of racemization is influenced by both pH and temperature. google.comresearchgate.net Racemization is reported to be an acid-catalyzed process, with the rate increasing at lower pH values. acs.orgnih.govresearchgate.net Long-term storage studies of commercial epinephrine formulations have shown significant racemization. For instance, approximately 10% of the d-isomer was found after four years of storage at a pH of 2.4, and after three years at a pH of 3.0-3.5. google.comgoogle.com In aged adrenaline injection fluids, it was observed that 10% of L-adrenaline was converted to D-adrenaline after about four years. nih.gov

Influence of Environmental Factors on Epinephrine Maleate (B1232345) Stability

The stability of epinephrine maleate is significantly affected by environmental factors, particularly temperature and humidity, especially in the solid state.

Temperature and Humidity Effects on Solid-State Stability

Elevated temperatures are known to accelerate the degradation of epinephrine. researchgate.netnih.gov Both oxidative degradation and racemization are promoted at higher temperatures. google.com Studies on injectable epinephrine solutions have demonstrated that prolonged exposure to heat leads to a significant reduction in epinephrine concentration. nih.govnih.govnih.gov Constant heat exposure appears to cause more extensive degradation than cyclical heating. nih.gov For example, one study found that constant heating at 65°C for 7 days resulted in the complete degradation of epinephrine, whereas cyclical heating at the same temperature for 12 weeks resulted in a 76% reduction. sci-hub.st Another study showed a 64% degradation of a 1:10,000 epinephrine solution after 12 weeks of heat treatment. nih.gov

Conversely, storage at cooler, refrigerated temperatures appears to slow down the degradation process. nih.govnih.gov While specific quantitative data on the effect of humidity on the solid-state stability of this compound is limited in the provided search results, it is a general principle of chemical stability that high humidity can promote the degradation of solid-state compounds, particularly those susceptible to hydrolysis or that are hygroscopic.

| Temperature Condition | Duration | Epinephrine Degradation |

| 70°C | 12 weeks | 64% (for 1:10,000 solution) |

| 65°C (constant) | 7 days | Complete degradation |

| 65°C (cyclical) | 12 weeks | 76% |

| 5°C | 12 weeks | No significant degradation |

Role of Metal Ions and Buffer Systems in Degradation Catalysis

The stability of epinephrine is significantly influenced by the presence of metal ions and the composition of buffer systems, which can catalyze its degradation. The degradation, primarily through oxidation and hydrolysis, is accelerated by these catalysts, affecting the compound's integrity.

Metal Ion Catalysis

Various metal ions have been shown to catalyze the degradation of epinephrine and its derivatives. nih.govnih.gov The catalytic activity is particularly pronounced for transition metal ions with variable valence states, which can facilitate one-electron oxygen reduction, a key step in the autoxidation of epinephrine. nih.gov The mechanism often involves the formation of a complex between the metal ion and epinephrine, which is then more susceptible to degradation.

Research on an epinephrine derivative demonstrated that metal ions catalyze its hydrolysis with a rate enhancement of up to one order of magnitude. nih.govacs.org The observed order of catalytic activity for hydrolysis at pH values of 1 and 5 was determined to be: Fe³⁺ > Fe²⁺ > Mg²⁺ > Mn²⁺ > Ti³⁺ > Sr²⁺ > Zn²⁺. nih.govacs.org

Other studies have also implicated metal ions such as Cu²⁺, Co²⁺, and Ni²⁺ in the oxidation of catecholamines under physiological conditions. nih.gov The rate of oxidation to form colored products like adrenochrome is known to increase in the presence of metal ions. researchgate.net

Interactive Data Table: Catalytic Effect of Metal Ions on Epinephrine Derivative Degradation

Influence of Buffer Systems

Buffer systems can exert a significant catalytic effect on the degradation of epinephrine, which is often pH-dependent. The degradation rate is generally slower in acidic conditions and increases as the pH becomes more alkaline. nih.govresearchgate.net

Studies on an epinephrine derivative have shown a distinct difference in the catalytic effects of various buffers. nih.govacs.org Specifically, significant buffer catalysis was observed in the presence of citrate (B86180) and malate buffers. nih.govacs.org In contrast, no buffer catalysis was noted for maleate and phosphate (B84403) buffer systems. nih.govacs.org This indicates that the choice of buffering agent is critical for maintaining the stability of epinephrine solutions. The pH range for maximum stability of this derivative was found to be between 2.5 and 4.5. nih.govacs.org

Interactive Data Table: Influence of Buffer Systems on Epinephrine Derivative Degradation

Development of Stability-Indicating Analytical Methods

To accurately monitor the degradation of epinephrine and ensure the quality of its formulations, the development and validation of stability-indicating analytical methods are essential. These methods must be able to separate the intact drug from its degradation products (DPs) and any other formulation excipients. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govresearchgate.net

Forced degradation studies are a crucial part of developing these methods. Epinephrine is subjected to stress conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis to generate potential degradation products. The analytical method is then developed to ensure it can resolve the epinephrine peak from all the generated degradation peaks. nih.gov

Several stability-indicating HPLC methods have been developed for epinephrine and its salts. nih.govresearchgate.net These methods typically utilize a reversed-phase column, such as a C18 or a biphenyl column, with a mobile phase consisting of a buffer and an organic modifier like methanol. nih.gov The pH of the mobile phase is a critical parameter that is often acidic to ensure good peak shape and retention for the basic epinephrine molecule.

One such method for adrenaline tartrate used a Kinetex Biphenyl column with a mobile phase of 50 mM sodium dihydrogen phosphate adjusted to pH 3.0, with detection at 279 nm. researchgate.netelsevierpure.com This method was validated for linearity, accuracy, and precision and was proven to be specific by separating the main peak from degradation products formed under stress. researchgate.net Another study developed a method for epinephrine in anesthetic formulations using a C18 column with a mobile phase of sodium 1-octanesulfonate and methanol, with UV detection at 199 nm. nih.govresearchgate.net This method successfully separated epinephrine from five major degradation products. nih.gov When subjected to accelerated degradation, chromatograms clearly show the appearance of degradation peaks at different retention times from the parent epinephrine peak. cjhp-online.canih.gov

The validation of these methods follows International Council for Harmonisation (ICH) guidelines, ensuring they are suitable for their intended purpose, which includes routine quality control and stability testing of pharmaceutical formulations. researchgate.net

Interactive Data Table: Examples of Stability-Indicating HPLC Methods for Epinephrine

Molecular and Cellular Mechanisms of Action of Epinephrine in Vitro/in Silico

Receptor Binding Kinetics and Thermodynamics (In Vitro Studies)

The interaction of epinephrine (B1671497) with its target adrenergic receptors is a dynamic process governed by specific kinetic and thermodynamic principles. In vitro studies using techniques such as radioligand binding assays and advanced microscopy have provided detailed insights into these interactions.

Epinephrine is a non-selective agonist that binds to and activates both alpha (α) and beta (β) adrenergic receptors. nih.govnih.gov Its binding profile demonstrates varying affinities and potencies across the different receptor subtypes. In vitro binding assays using membranes from rabbit iris-ciliary bodies helped to determine the relative potency of epinephrine. arvojournals.org For alpha-adrenergic receptors, the order of potency for displacing the radioligand ³H-dihydroergocryptine was found to be phentolamine (B1677648) > epinephrine ≥ norepinephrine (B1679862) ≥ isoproterenol (B85558). arvojournals.org For beta-adrenergic receptors, the displacement of ³H-dihydroalprenolol followed the order of propranolol (B1214883) ≥ isoproterenol ≥ epinephrine > norepinephrine. arvojournals.org

Cryo-electron microscopy (cryo-EM) studies have revealed that epinephrine exhibits distinct binding conformations when it engages with α- and β-adrenergic receptors. nih.govresearchgate.net This structural difference helps explain the varied functional outcomes upon receptor activation. For instance, in the α2A-AR, the β-carbon hydroxyl group of epinephrine is oriented towards the extracellular side. nih.gov These distinct conformations within the receptor complexes highlight the structural basis for the functional diversity of epinephrine's actions. nih.gov

Once epinephrine binds to an adrenergic receptor, it forms a ligand-receptor complex that is both stable and dynamic. Cryo-EM structures combined with molecular dynamics (MD) simulations have provided a window into the stability of these complexes. Research has shown that the epinephrine–α2A-AR–Gi complex is notably stable, even more so than the complex formed with the synthetic agonist dexmedetomidine. nih.govnih.gov GaMD simulations confirmed that epinephrine forms consistent and stable interactions with adjacent residues in the α2A-AR, such as D128. nih.gov

However, the dynamics of the complex can be influenced by the specific receptor and its coupling to G-proteins. MD simulations of the β2-adrenergic receptor (β2AR) revealed that ligand-receptor interactions for epinephrine were more heterogeneous and less stable compared to some synthetic ligands. biorxiv.org Epinephrine binding allowed for a broader range of rotational conformations (rotamers) of key residues like Ser207 and Asn293, suggesting a more dynamic and flexible binding pocket. biorxiv.org This dynamic nature is crucial for the transition of the receptor from an inactive to an active state, which is necessary for signal transduction. The stability of the complex is a key factor in determining the duration and intensity of the cellular response.

Structure-Activity Relationships (SAR) from a Molecular Perspective

The specific chemical structure of epinephrine is intrinsically linked to its biological activity. Structure-activity relationship (SAR) studies, both experimental and computational, have dissected the roles of its key functional groups.

Computational chemistry provides powerful tools for understanding how epinephrine's structure dictates its function. mdpi.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been used to model the molecule and predict its most stable geometry and chemical properties. dergipark.org.trresearchgate.net These in silico models help to understand the molecule's charge distribution and vibrational frequencies, which are critical for its interaction with receptors. dergipark.org.tr By calculating parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity and interaction potential. researchgate.net These computational approaches are instrumental in rationalizing experimental SAR data and guiding the design of new adrenergic ligands. unimelb.edu.au

Biophysical studies have identified the specific molecular components of epinephrine that are critical for receptor binding and activation. An SAR study on human platelet aggregation identified the N-methyl amino group as essential for binding to the α-adrenergic receptor. nih.gov The same study determined that the catechol moiety (the dihydroxy-substituted phenyl ring) is responsible for the molecule's intrinsic aggregating activity. nih.gov

The interaction involves a network of bonds with specific amino acid residues within the receptor's binding pocket. For full agonism at β2-adrenergic receptors, a hydrogen bond between the catechol's 3-hydroxyl group and the asparagine residue N6.55 is considered crucial. nih.gov MD simulations further highlight the importance of polar interactions, showing that epinephrine forms a weaker polar network compared to some more stable synthetic ligands, contributing to its dynamic binding nature. biorxiv.org

Intracellular Signaling Pathway Research (Cellular Models, In Vitro)

Upon binding to adrenergic receptors, epinephrine initiates a cascade of intracellular signaling events that translate the extracellular signal into a specific cellular response. Adrenergic receptors are G-protein-coupled receptors (GPCRs), and the specific pathway activated depends on the receptor subtype and the type of G-protein it is coupled to (Gs, Gi, or Gq). nih.gov

The most well-characterized pathway, particularly for β-adrenergic receptors, is the adenylyl cyclase/cAMP pathway. nih.gov When epinephrine binds to a β-receptor, the receptor activates a stimulatory G-protein (Gs). nih.gov The activated Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govphysiology.org cAMP acts as a second messenger, and its discovery was a landmark in understanding hormone action. nih.gov Increased intracellular cAMP levels lead to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.gov PKA then phosphorylates various downstream target proteins, leading to the final physiological response. nih.gov This cascade allows for significant signal amplification, where the binding of a few epinephrine molecules can lead to a large cellular effect. nih.gov

In contrast, activation of α2-adrenergic receptors leads to the activation of an inhibitory G-protein (Gi), which inhibits adenylyl cyclase and reduces cAMP levels. researchgate.net α1-adrenergic receptors are typically coupled to Gq proteins, which activate phospholipase C, leading to the production of different second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov

Furthermore, research in rat skeletal muscle has shown that epinephrine can stimulate different pathways simultaneously. While it did not affect the ERK MAP kinase pathway, it was found to increase the activity of the c-Jun N-terminal kinase (JNK) pathway, another member of the MAP kinase family. researchgate.net In some cell types, such as the Calu-3 serous cell model, epinephrine stimulation results in an increase in both intracellular cAMP and Ca2+, indicating the activation of multiple signaling pathways concurrently. physiology.org

Advanced Pharmaceutical Formulation Principles for Epinephrine Maleate

Excipient Compatibility and Interaction Studies

The stability and bioavailability of an active pharmaceutical ingredient (API) can be significantly influenced by the excipients used in its formulation. weebly.com Therefore, thorough excipient compatibility studies are paramount in the development of a robust epinephrine (B1671497) maleate (B1232345) dosage form.

Interactions between epinephrine and excipients can be physical or chemical. japsonline.com Chemical interactions often involve reactions between the drug and the excipient or impurities within the excipient, leading to degradation products. japsonline.com For instance, primary amines, like the one present in the epinephrine structure, can react with reducing sugars (e.g., lactose) via the Maillard reaction, which can cause discoloration and degradation. japsonline.com Additionally, the maleate counter-ion itself can be reactive. As a Michael acceptor, it has the potential to react with primary and secondary amine drugs. rsc.org This has been observed in formulations containing phenylephrine (B352888), a structurally similar compound, where an adduct formed between phenylephrine and the maleate counter-ion. rsc.orggoogle.com

Commonly used excipients and their potential interactions with amine salts like epinephrine maleate are a key consideration. For example, magnesium stearate (B1226849), a widely used lubricant, is basic and can alter the microenvironmental pH, potentially affecting the stability of pH-sensitive drugs. rsc.org It can also react with primary and secondary amines to form amide degradants. rsc.org Antioxidants, while often added to protect sensitive APIs, can also present compatibility issues. Sodium bisulfite, a strong nucleophilic antioxidant, has been shown to react with epinephrine to form a sulfonic acid derivative. weebly.comscribd.com

Various analytical techniques are employed to detect and characterize drug-excipient incompatibilities. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to observe changes in the thermal behavior of the drug in the presence of excipients, which can indicate an interaction. scribd.comslideshare.net Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) can identify changes in the functional groups of the drug and excipients, signaling a chemical reaction. slideshare.net Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for detecting the formation of degradation products. scribd.com

A study on the development of matrix tablets of chlorpheniramine (B86927) maleate, another amine maleate salt, evaluated the compatibility of the drug with various hydrophilic and hydrophobic polymers. scialert.net The results indicated that the type and concentration of the polymer did not significantly affect the physical properties or short-term stability of the tablets. scialert.net Such studies provide valuable insights into selecting appropriate excipients for this compound formulations.

Table 1: Potential Interactions of this compound with Common Excipients

| Excipient Category | Example Excipient | Potential Interaction with this compound | Reference |

| Fillers/Diluents | Lactose (reducing sugar) | Maillard reaction with the primary amine of epinephrine, leading to discoloration and degradation. | japsonline.com |

| Microcrystalline Cellulose (B213188) | Generally considered compatible, but can have varying properties based on grade and source. uomustansiriyah.edu.iq | uomustansiriyah.edu.iq | |

| Lubricants | Magnesium Stearate | Can be basic, potentially altering micro-pH and reacting with the amine group to form amides. | rsc.org |

| Antioxidants | Sodium Bisulfite | Nucleophilic attack on epinephrine, forming a sulfonic acid derivative. | weebly.comscribd.com |

| Ascorbic Acid | Incompatible with acid-unstable drugs. weebly.com | weebly.com | |

| Counter-ion | Maleate | Potential for Michael-type addition with the amine group of epinephrine. | rsc.org |

Solid-State Formulation Design Considerations (e.g., Non-Hygroscopicity, Crystallinity)

The solid-state properties of this compound are critical for the design of a stable and manufacturable solid dosage form. Key considerations include its hygroscopicity and crystallinity.

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability, flowability, and compressibility of a powder formulation. For epinephrine, which is susceptible to oxidation and other forms of degradation, moisture uptake can accelerate these processes. pharmatimesofficial.com While information specifically on the hygroscopicity of this compound is not abundant in the provided search results, the development of other epinephrine salts, such as epinephrine malonate, highlights the importance of this property. Epinephrine malonate is described as being non-hygroscopic, which is a desirable characteristic for pharmaceutical compositions. google.comepo.orggoogle.com This suggests that selecting a salt form with low hygroscopicity is a key strategy in formulation development.

Crystallinity refers to the ordered arrangement of molecules in a solid. A crystalline form is generally more stable than an amorphous form. uomustansiriyah.edu.iq The search results indicate that this compound is a crystalline solid. ontosight.ai Maintaining the crystalline state during formulation and storage is crucial for ensuring product stability. The presence of an amorphous form can lead to issues with physical and chemical stability. uomustansiriyah.edu.iq Techniques like X-ray Powder Diffraction (XRPD) are essential for characterizing and monitoring the crystalline state of the API and the final formulation. researchgate.net

The choice of excipients can also influence the solid-state properties of the final formulation. For instance, the use of microcrystalline cellulose can improve the physical stability of tablets. jst.go.jp In the context of orally disintegrating tablets, the ratio of microcrystalline cellulose to a disintegrant like low-substituted hydroxypropylcellulose (B1664869) was found to be critical for achieving rapid disintegration. jst.go.jp

Table 2: Key Solid-State Properties and Their Importance in Formulation

| Property | Description | Importance in this compound Formulation | Reference |

| Hygroscopicity | Tendency to absorb moisture from the air. | High hygroscopicity can lead to increased degradation (e.g., oxidation), poor powder flow, and compromised tablet integrity. A non-hygroscopic form is preferred. | pharmatimesofficial.comgoogle.comepo.orggoogle.com |

| Crystallinity | The degree of structural order in a solid. | A crystalline form is generally more physically and chemically stable than an amorphous form. Maintaining crystallinity is crucial for product stability. | uomustansiriyah.edu.iqontosight.ai |

Strategies for Enhancing Chemical Stability in Formulations

Epinephrine is notoriously unstable and susceptible to degradation through oxidation, racemization, and reactions with excipients. google.comgoogle.com Therefore, implementing strategies to enhance its chemical stability is a critical aspect of formulation development.

One of the primary strategies is the control of pH. The stability of epinephrine is highly pH-dependent. google.com For instance, increasing the pH from 2.5 to 4.0 has been shown to significantly decrease epinephrine racemization. google.com Formulations are often buffered to maintain a pH that minimizes degradation. pharmatimesofficial.com For combinations of phenylephrine with maleate, a pH between 4.5 and 6.0 was found to be desirable to minimize the formation of adducts. google.com

The use of antioxidants is a common approach to prevent oxidative degradation. google.com However, as previously mentioned, some antioxidants like sulfites can be reactive with epinephrine. weebly.comscribd.com Therefore, the selection of a suitable, non-reactive antioxidant is crucial. "Non-sulfite" antioxidants are being explored for epinephrine formulations. google.com

Protection from environmental factors such as light, moisture, and oxygen is also essential. pharmatimesofficial.com This can be achieved through the use of protective packaging, such as light-resistant containers and blister packs. pharmatimesofficial.com The solid dosage form itself provides a degree of protection against external factors compared to liquid formulations. pharmatimesofficial.com

Another innovative approach to enhance stability is the use of complexing agents like cyclodextrins. google.comgoogle.com These can form inclusion complexes with the epinephrine molecule, protecting it from degradation. google.com

Finally, the choice of the salt form can significantly impact stability. The synthesis and evaluation of different epinephrine salts, such as the malonate salt, have been driven by the search for more stable alternatives. google.comepo.orggoogle.com

Table 3: Strategies for Enhancing Chemical Stability of this compound

| Strategy | Mechanism of Action | Example | Reference |

| pH Control | Minimizes pH-dependent degradation pathways like racemization and hydrolysis. | Use of buffering agents to maintain an optimal pH range. | pharmatimesofficial.comgoogle.com |

| Use of Antioxidants | Prevents oxidative degradation of the epinephrine molecule. | Selection of non-reactive, "non-sulfite" antioxidants. | google.comgoogle.com |

| Protective Packaging | Shields the formulation from light and moisture. | Use of amber-colored bottles or foil blister packs. | pharmatimesofficial.com |

| Complexation | Encapsulates the drug molecule, protecting it from the environment. | Formation of an inclusion complex with cyclodextrins. | google.comgoogle.com |

| Salt Selection | Choosing a salt form with inherent stability advantages. | Investigating alternative salts like epinephrine malonate. | google.comepo.orggoogle.com |

Manufacturing Process Considerations (e.g., Direct Compression for Solid Forms)

The manufacturing process for this compound solid dosage forms must be carefully selected to ensure product quality and stability. Direct compression is often the preferred method for manufacturing tablets due to its simplicity and cost-effectiveness. pharmtech.comeurekabiomedical.com

Direct compression involves blending the API with excipients and then compressing the mixture directly into tablets. googleapis.com This process avoids the use of heat and moisture, which can be detrimental to a sensitive drug like epinephrine. googleapis.com The advantages of direct compression include fewer manufacturing steps, uniformity of the blend, and enhanced physical stability of the final product. googleapis.com

However, not all materials are suitable for direct compression. The API and excipients must have good flowability and compressibility. uomustansiriyah.edu.iq Excipients specifically designed for direct compression are often used to overcome any limitations of the API. science.gov Microcrystalline cellulose is a commonly used excipient in direct compression formulations due to its excellent binding and disintegration properties. uomustansiriyah.edu.iqgoogle.com

For sublingual tablets, which are designed for rapid disintegration, the direct compression method has been shown to produce tablets with good mechanical strength and fast disintegration times. pharmtech.com A typical formulation for a directly compressed sublingual tablet would include a soluble excipient, a superdisintegrant, and a lubricant. pharmtech.com A patent for a sublingual epinephrine malonate tablet describes a formulation prepared by direct compression using microcrystalline cellulose as a filler, low-substituted hydroxypropyl cellulose as a disintegrant, and magnesium stearate as a lubricant. google.com

The selection of processing parameters, such as compression force, is also critical. In the development of the epinephrine malonate sublingual tablet, a range of compression forces was evaluated to achieve the desired tablet properties. google.com

Table 4: Comparison of Tablet Manufacturing Processes

| Process | Description | Advantages for this compound | Disadvantages | Reference |

| Direct Compression | Blending of API and excipients followed by immediate tableting. | - Fewer processing steps- Avoids heat and moisture- Cost-effective- Good for sensitive drugs | - Requires materials with good flow and compressibility- Potential for segregation | pharmtech.comeurekabiomedical.comgoogleapis.com |

| Wet Granulation | API and excipients are mixed with a granulating liquid, dried, and then compressed. | - Improves flow and compressibility- Prevents segregation | - Involves heat and moisture, which can degrade epinephrine- More complex and costly | googleapis.com |

| Dry Granulation (Slugging) | API and excipients are compressed into large "slugs," which are then milled and re-compressed. | - Avoids heat and moisture | - Can be a dusty process- May not produce as strong a tablet as wet granulation | googleapis.com |

Computational Chemistry and Molecular Modeling of Epinephrine Maleate

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectra

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the behavior of a molecule. nih.gov For the epinephrine (B1671497) cation, the relevant component of the epinephrine maleate (B1232345) salt, these methods have been used to elucidate its electronic structure and predict its absorption spectra. nih.govacs.org

A significant area of research has been the prediction of the electronic absorption spectrum of epinephrine in an aqueous solution. acs.org Studies have combined ab initio Car-Parrinello molecular dynamics (CPMD) with time-dependent density functional theory (TDDFT), a leading QM approach for excited states. nih.govacs.orgohio-state.edu These calculations were performed at a high level of theory, such as LC-ωPBE/6-31+G(d), to accurately determine excitation modes. nih.govacs.org

A key finding from this research is the critical importance of explicitly modeling the solvent (water) molecules. nih.govacs.org When compared to simpler models that treat the solvent as a continuous medium (implicit solvation) or ignore it entirely (vacuum), the explicit inclusion of water molecules provides a more realistic description of the molecular geometry and its dynamics. nih.govacs.org This approach dramatically improves the prediction of photophysical properties. nih.govacs.org Accounting for the thermal motions of both the epinephrine molecule and the surrounding solvent molecules is imperative for achieving agreement between simulated and experimental spectra, particularly for the maximum absorption wavelength (λmax). nih.govacs.org

Other studies using DFT have focused on characterizing the molecular geometry, vibrational frequencies, and electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. chemrevlett.comdergipark.org.trresearchgate.net These calculations help identify the most chemically reactive sites on the molecule and provide a foundation for understanding its interactions. chemrevlett.comresearchgate.net

| Computational Method | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

|---|---|---|---|

| TDDFT with Explicit Solvation (from CPMD) | ~280 | 279 | nih.govacs.org |

| Static TDDFT (Implicit Solvation) | ~270 | 279 | nih.govacs.org |

Molecular Dynamics (MD) Simulations of Epinephrine and its Interactions

Molecular dynamics (MD) simulations provide a window into the time-dependent behavior of molecules, revealing how they move, change conformation, and interact with their environment. For epinephrine and related maleate salts, MD simulations have been crucial for understanding their behavior in solution and in the solid state.

Ab initio Car-Parrinello molecular dynamics (CPMD) has been successfully used to study epinephrine in an aqueous solution. acs.orgroyalsocietypublishing.orgunb.br These simulations, which are based on first-principles quantum mechanics, show how hydrogen bonding between epinephrine and water molecules affects its structure and properties. acs.org The dynamic picture provided by MD is essential for accurately interpreting experimental data, such as electronic spectra. nih.govacs.org

While direct MD studies on epinephrine maleate are not widely published, research on other maleate salts, such as enalapril (B1671234) maleate, offers significant insights into the potential interactions within the crystal structure. researchgate.netresearchgate.netnih.gov Using CPMD, researchers have demonstrated the process of proton (H+) transfer between the drug cation and the maleate anion. researchgate.netnih.gov These simulations show that the stability of the salt can be influenced by the position of a hydrogen atom on the maleate ion; a decentralized hydrogen can promote decomposition through a charge transfer process, whereas a centered hydrogen contributes to stability. researchgate.netresearchgate.netnih.gov The simulations were conducted at a constant temperature of 300 K, maintained using a Nosé-Hoover thermostat, to mimic ambient conditions. researchgate.netnih.gov

Furthermore, MD simulations have been employed to study the association processes of maleate salts in aqueous solutions. mdpi.com These studies reveal that the maleate monoanion plays a critical role in forming molecular clusters (such as trimers) by establishing multiple strong hydrogen bonds, a process that is preferable to the drug molecules interacting with each other. mdpi.com The analysis of MD trajectories can yield valuable data on structural stability and intermolecular forces through metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radial Distribution Function (RDF).

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like epinephrine) when bound to a second (a receptor, like an adrenergic receptor) to form a stable complex. mdpi.com This method is instrumental in drug discovery for understanding how a drug molecule interacts with its biological target. mdpi.compnas.org

Epinephrine exerts its physiological effects by binding to adrenergic receptors, with the β2-adrenergic receptor (β2AR) being a primary target. pnas.orgmdpi.com Extensive molecular docking studies have been performed to elucidate the binding of epinephrine and other agonists to the β2AR. plos.orgbiorxiv.org Using software like AutoDock Vina and RosettaLigand, researchers have docked thousands of ligands into the β2AR structure. biorxiv.org

These simulations have successfully identified the key amino acid residues in the receptor's binding pocket that interact with agonists like epinephrine. plos.org The binding is characterized by specific hydrogen bonds. For instance, the catechol hydroxyl groups of epinephrine are known to form crucial hydrogen bonds with serine residues in helix 5 of the receptor (specifically Ser203 and Ser204). plos.org Additionally, the protonated amine and the β-hydroxyl group in epinephrine's side chain form hydrogen bonds with an aspartic acid residue in helix 3 (Asp113). plos.org These interactions are critical for stabilizing the active state of the receptor and initiating its downstream signaling cascade.

| Epinephrine Moiety | Interacting β2AR Residue | Interaction Type | Reference |

|---|---|---|---|

| Catechol Hydroxyls | Ser203, Ser204, Ser207 | Hydrogen Bond | plos.org |

| Amine Group (protonated) | Asp113 | Hydrogen Bond / Ionic | plos.org |

| β-Hydroxyl Group | Asp113, Asn293 | Hydrogen Bond | plos.org |

Prediction of Physicochemical Properties and Stability via Computational Methods

Computational methods are increasingly used to predict the physicochemical properties and stability of drug compounds, reducing the need for extensive experimental work. tandfonline.com These in silico approaches can forecast properties such as solubility, partition coefficients, and pKa, which are critical for drug development.

For this compound, various physicochemical properties have been computed and are available in public databases. These properties provide a baseline for its expected behavior in formulation and biological systems.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₇ | PubChem |

| Molecular Weight | 299.28 g/mol | PubChem |

| Hydrogen Bond Donor Count | 6 | Cactvs |

| Hydrogen Bond Acceptor Count | 7 | Cactvs |

| Rotatable Bond Count | 5 | Cactvs |

| Topological Polar Surface Area | 147 Ų | Cactvs |

Beyond static properties, computational methods can predict the stability of pharmaceutical salts. The stability of a salt in a solid dosage form can be a critical quality attribute, as dissociation or degradation can impact product performance. tandfonline.com As noted in MD simulation studies of analogous maleate salts, the interaction between the cation and the maleate anion is key to the stability of the crystal lattice. researchgate.netnih.gov Computational studies on ammonium (B1175870) salts of maleic acid have shown that specific hydrogen bonds can create attractive forces between the negatively charged maleate anions, overcoming electrostatic repulsion to form organized, stable networks. rsc.orgresearchgate.net These findings suggest that computational analysis of the hydrogen bonding network and potential for proton transfer within the this compound crystal structure is crucial for predicting its long-term stability.

Future Research Directions and Unanswered Questions in Epinephrine Maleate Research

Neuartige Syntheseansätze für Epinephrinmaleat-Analoga und -Vorläufer

Die Entwicklung neuer und effizienterer Synthesewege für Epinephrin und seine Analoga ist ein zentrales Forschungsgebiet. Aktuelle Ansätze beinhalten oft mehrstufige Prozesse, die zu Herausforderungen in Bezug auf Ausbeute und Reinheit führen können. Zukünftige Forschungen zielen darauf ab, diese Einschränkungen durch die Entwicklung neuartiger Synthesestrategien zu überwinden.

Ein vielversprechender Ansatz ist die Anwendung der übergangsmetallkatalysierten Kreuzkupplung , wie der Buchwald-Hartwig- oder Stille-Kupplung, um Schlüsselbindungen in den Vorläufermolekülen effizient zu knüpfen. acs.org Diese Methoden könnten zu kürzeren Synthesewegen und höheren Gesamtausbeuten führen. Die Erforschung der asymmetrischen Synthese ist ebenfalls von entscheidender Bedeutung, um selektiv das gewünschte Enantiomer von Epinephrin zu erzeugen, da die biologische Aktivität stark von der Stereochemie abhängt. tubitak.gov.tr

Darüber hinaus konzentriert sich die Forschung auf die Synthese von Prodrugs von Epinephrin. researchgate.net Dabei wird die Epinephrin-Struktur chemisch so modifiziert, dass die resultierende Verbindung eine verbesserte Stabilität oder Bioverfügbarkeit aufweist und erst am Wirkort in die aktive Form umgewandelt wird. researchgate.net Die Entwicklung von Epinephrin-Analoga mit modifizierten Catechol- oder Aminogruppen könnte zu Verbindungen mit veränderten Rezeptorbindungsaffinitäten und pharmakokinetischen Profilen führen. nih.gov

Tabelle 1: Vergleich potenzieller synthetischer Ansätze

| Ansatz | Potenzielle Vorteile | Herausforderungen |

| Übergangsmetallkatalysierte Kupplung | Kürzere Synthesewege, höhere Ausbeuten | Katalysator-Screening, Optimierung der Reaktionsbedingungen |

| Asymmetrische Synthese | Selektive Herstellung des aktiven Enantiomers | Entwicklung effizienter chiraler Katalysatoren oder Auxiliare |

| Prodrug-Synthese | Verbesserte Stabilität und Bioverfügbarkeit | Design von Spaltungsmechanismen am Zielort |

| Synthese von Analoga | Modifizierte pharmakologische Profile | Aufklärung der Struktur-Wirkungs-Beziehungen |

Entwicklung fortschrittlicher spektroskopischer und bildgebender Verfahren zur Charakterisierung

Eine genaue Charakterisierung der chemischen und physikalischen Eigenschaften von Epinephrinmaleat und seinen Abbauprodukten ist für die Qualitätskontrolle und die Entwicklung stabiler Formulierungen unerlässlich. Zukünftige Forschungen werden sich auf die Anwendung und Weiterentwicklung fortschrittlicher analytischer Techniken konzentrieren.

Höchstleistungsflüssigkeitschromatographie (HPLC) , gekoppelt mit Massenspektrometrie (MS) , bleibt ein Eckpfeiler für die Trennung und Identifizierung von Verunreinigungen und Abbauprodukten. synthinkchemicals.com Die Entwicklung neuer HPLC-Säulenmaterialien und mobiler Phasen kann die Trennleistung weiter verbessern. Hochauflösende Massenspektrometrie (HRMS) bietet die Möglichkeit, die exakte Masse von Molekülen zu bestimmen und so unbekannte Verunreinigungen präzise zu identifizieren. synthinkchemicals.com

Die kernmagnetische Resonanzspektroskopie (NMR) ist ein leistungsstarkes Werkzeug zur Aufklärung der dreidimensionalen Struktur von Epinephrinmaleat und seinen Interaktionen mit anderen Molekülen. synthinkchemicals.com Zukünftige Studien könnten Festkörper-NMR nutzen, um die Struktur von Epinephrinmaleat in festen Darreichungsformen zu untersuchen. Schwingungsspektroskopische Techniken wie die Fourier-Transform-Infrarot (FTIR)-Spektroskopie und die Raman-Spektroskopie können wertvolle Informationen über die funktionellen Gruppen und die Kristallinität der Verbindung liefern. jparonline.comresearchgate.net

Die Kombination von thermogravimetrischer Analyse (TGA) mit FTIR (TG-FTIR) ermöglicht die Untersuchung der thermischen Zersetzung von Epinephrinmaleat und die Identifizierung der dabei freigesetzten Gase. researchgate.netresearchgate.net Darüber hinaus könnten bildgebende Verfahren auf der Nanoskala, wie die Rasterkraftmikroskopie (AFM) , eingesetzt werden, um die Morphologie von Epinephrinmaleat-Partikeln und deren Verteilung in Formulierungen zu visualisieren. nih.gov

Tabelle 2: Fortschrittliche Charakterisierungstechniken für Epinephrinmaleat

| Technik | Information | Zukünftige Anwendungen |

| HPLC-HRMS | Identifizierung und Quantifizierung von Verunreinigungen | Analyse von Spurenverunreinigungen in komplexen Matrices |

| NMR-Spektroskopie | Strukturaufklärung und Konformationsanalyse | Untersuchung von Wirts-Gast-Interaktionen in Formulierungen |

| FTIR/Raman-Spektroskopie | Identifizierung funktioneller Gruppen, Kristallinität | In-situ-Überwachung von Stabilitätsstudien |

| TG-FTIR | Thermische Stabilität und Zersetzungsmechanismen | Charakterisierung der thermischen Eigenschaften neuer Analoga |

| AFM | Oberflächenmorphologie auf der Nanoskala | Visualisierung der Partikelverteilung in Suspensionen |

Tiefere Aufklärung der Abbau-Mechanismen und -Kinetik von Epinephrin

Die chemische Instabilität von Epinephrin, insbesondere seine Anfälligkeit für Oxidation und Racemisierung, ist eine große Herausforderung bei der Formulierung. Ein tiefgreifendes Verständnis der Abbau-Mechanismen und der Kinetik ist entscheidend für die Entwicklung stabilerer Produkte.

Die Oxidation von Epinephrin führt zur Bildung von Adrenochrom und anschließend zu unlöslichen Melanin-ähnlichen Polymeren, was zu einem Verlust der Wirksamkeit und einer Verfärbung der Lösung führt. nih.govresearchgate.net Zukünftige Studien werden sich auf die detaillierte Untersuchung der an diesen Oxidationsprozessen beteiligten reaktiven Sauerstoffspezies und der Rolle von Metallionen als Katalysatoren konzentrieren. nih.govmdpi.com Die Kinetik des Abbaus in Abhängigkeit von pH-Wert, Temperatur, Lichtexposition und der Anwesenheit von Hilfsstoffen muss weiter untersucht werden. nih.gov

Die Racemisierung, die Umwandlung des aktiven L-Enantiomers in das inaktive D-Enantiomer, ist ein weiterer wichtiger Abbauweg, insbesondere in sauren Lösungen. rsc.org Der genaue Mechanismus, der wahrscheinlich über ein Carbokation-Intermediat verläuft, erfordert weitere Aufklärung. rsc.org Die Untersuchung des Einflusses verschiedener Puffer und Hilfsstoffe auf die Racemisierungskinetik ist von großer Bedeutung. nih.gov

Die Entwicklung kinetischer Modelle , die sowohl die Oxidation als auch die Racemisierung unter verschiedenen Bedingungen beschreiben, wird ein wichtiges Forschungsziel sein. mdpi.com Solche Modelle können zur Vorhersage der Haltbarkeit von Epinephrinmaleat-Formulierungen und zur Optimierung ihrer Zusammensetzung verwendet werden.

Erforschung von Struktur-Funktions-Beziehungen auf molekularer Ebene

Das Verständnis, wie die dreidimensionale Struktur von Epinephrin seine Wechselwirkung mit adrenergen Rezeptoren bestimmt, ist fundamental für die Entwicklung neuer und selektiverer Medikamente. britannica.com Die Aufklärung der Struktur-Funktions-Beziehungen auf molekularer Ebene ist daher ein aktives Forschungsfeld.

Molekulare Modellierungsstudien , wie Docking-Simulationen und Molekulardynamik (MD)-Simulationen , werden eingesetzt, um die Bindung von Epinephrin an verschiedene Subtypen von α- und β-adrenergen Rezeptoren zu untersuchen. researchgate.net Diese Studien können die spezifischen Aminosäurereste identifizieren, die an der Bindung beteiligt sind, und die Konformationsänderungen des Rezeptors bei der Aktivierung aufzeigen. researchgate.net

Experimentelle Techniken wie die Kryo-Elektronenmikroskopie (Kryo-EM) haben es ermöglicht, die hochauflösende Struktur von G-Protein-gekoppelten Rezeptoren (GPCRs), zu denen auch die adrenergen Rezeptoren gehören, im Komplex mit ihren Liganden zu bestimmen. researchgate.net Zukünftige Kryo-EM-Studien könnten die Struktur von Epinephrinmaleat im Komplex mit verschiedenen Rezeptor-Subtypen und G-Proteinen aufklären und so detaillierte Einblicke in die Signaltransduktion liefern. researchgate.net

Die Kombination von computergestützten und experimentellen Ansätzen wird es ermöglichen, ein umfassendes Bild der molekularen Grundlagen der Epinephrin-Wirkung zu erhalten. Dieses Wissen kann dann genutzt werden, um gezielt Analoga mit verbesserten pharmakologischen Eigenschaften zu entwerfen.

Innovationen in Technologien zur Verbesserung der chemischen Stabilität von Epinephrinmaleat

Die Verbesserung der chemischen Stabilität von Epinephrinmaleat ist ein vorrangiges Ziel in der pharmazeutischen Entwicklung. Zukünftige Forschungen werden sich auf innovative Technologien konzentrieren, um den Abbau von Epinephrin in Formulierungen zu minimieren.

Eine vielversprechende Strategie ist die Verkapselung von Epinephrinmaleat in Nanopartikel , wie z.B. Liposomen oder polymere Nanopartikel . researchgate.net Diese Verkapselung kann die Verbindung vor dem Kontakt mit Sauerstoff, Licht und anderen abbauenden Faktoren schützen. Die Entwicklung von Hydrogelen als Trägersysteme für die topische oder okuläre Verabreichung bietet ebenfalls Potenzial zur Verbesserung der Stabilität. nih.gov

Die Verwendung von Antioxidantien und Chelatbildnern in Formulierungen ist eine gängige Praxis zur Stabilisierung von Epinephrin. Zukünftige Forschungen werden sich auf die Identifizierung neuer und wirksamerer Stabilisatoren konzentrieren. Die Untersuchung der synergistischen Effekte verschiedener Stabilisatoren könnte zu optimierten Formulierungen führen.

Ein weiterer innovativer Ansatz ist die Entwicklung von festen Darreichungsformen , wie z.B. lyophilisierte Pulver oder mikronisierte Partikel für die Inhalation. google.com Diese Formulierungen können eine deutlich höhere Stabilität aufweisen als flüssige Zubereitungen. Die Entwicklung von Suspensionen in nicht-wässrigen Lösungsmitteln , wie z.B. Hydrofluoralkan (HFA)-Treibmitteln für Dosieraerosole, ist ebenfalls ein aktives Forschungsgebiet. google.com

Tabelle 3: In der Veröffentlichung erwähnte chemische Verbindungen

| Name der Verbindung | Chemische Formel | Molekulargewicht ( g/mol ) | CAS-Nummer |

| Epinephrin | C₉H₁₃NO₃ | 183.20 | 51-43-4 |

| Maleinsäure | C₄H₄O₄ | 116.07 | 110-16-7 |

| Adrenochrom | C₉H₉NO₃ | 179.17 | 54-06-8 |

| Chlorpheniraminmaleat | C₂₀H₂₃ClN₂O₄ | 390.86 | 113-92-8 |

| Noradrenalin | C₈H₁₁NO₃ | 169.18 | 51-41-2 |

| Dopamin | C₈H₁₁NO₂ | 153.18 | 51-61-6 |

| 3,4-Dihydroxyphenylalanin (DOPA) | C₉H₁₁NO₄ | 197.19 | 59-92-7 |

| Metoprolol | C₁₅H₂₅NO₃ | 267.36 | 37350-58-6 |

Q & A

Q. What are the optimal synthetic routes for producing high-purity epinephrine maleate?

this compound synthesis typically involves esterification of epinephrine with maleic anhydride under controlled pH and temperature. Critical steps include: